VCH-286 VCH-286 VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although VCH-286 used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism.
Brand Name: Vulcanchem
CAS No.: 891824-47-8
VCID: VC0546634
InChI: InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1
SMILES: CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
Molecular Formula: C34H50F2N4O3
Molecular Weight: 600.8 g/mol

VCH-286

CAS No.: 891824-47-8

Cat. No.: VC0546634

Molecular Formula: C34H50F2N4O3

Molecular Weight: 600.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VCH-286 - 891824-47-8

Specification

Description VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although VCH-286 used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism.
CAS No. 891824-47-8
Molecular Formula C34H50F2N4O3
Molecular Weight 600.8 g/mol
IUPAC Name 4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1
Standard InChI Key YZGXEGUSPLSQOJ-VUQZBIHUSA-N
Isomeric SMILES CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
SMILES CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
Canonical SMILES CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
Appearance Solid powder

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